3-Amino-2-methyl-1-(thiophen-2-yl)propan-1-one
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Overview
Description
3-Amino-2-methyl-1-(thiophen-2-yl)propan-1-one is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Compounds containing the thiophene ring are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methyl-1-(thiophen-2-yl)propan-1-one can be achieved through various synthetic routes. One common method involves the condensation of thiophene derivatives with appropriate amines and ketones under controlled conditions. For instance, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize aminothiophene derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-methyl-1-(thiophen-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the thiophene ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
3-Amino-2-methyl-1-(thiophen-2-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as anti-inflammatory and anti-psychotic effects.
Industry: The compound is used in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 3-Amino-2-methyl-1-(thiophen-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can modulate various biological pathways, including enzyme inhibition and receptor binding. For example, it may inhibit kinases or modulate estrogen receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-(thiophen-2-yl)propan-1-one
- 3-Amino-1-[(thiophen-2-yl)methyl]thiourea
- 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine
Uniqueness
3-Amino-2-methyl-1-(thiophen-2-yl)propan-1-one is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and scientific research .
Properties
Molecular Formula |
C8H11NOS |
---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
3-amino-2-methyl-1-thiophen-2-ylpropan-1-one |
InChI |
InChI=1S/C8H11NOS/c1-6(5-9)8(10)7-3-2-4-11-7/h2-4,6H,5,9H2,1H3 |
InChI Key |
AXEWJXBTRHTLME-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(=O)C1=CC=CS1 |
Origin of Product |
United States |
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